5-Amino-1-propyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-propyl-1H-pyrazole-4-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N4O. This compound is part of the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry . The presence of an amino group and a carboxamide group in its structure makes it a versatile building block for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers .
Mode of Action
This compound interacts with FGFRs as a covalent inhibitor . It targets both wild-type FGFRs and those with gatekeeper mutations . This interaction leads to the inhibition of FGFRs, thereby preventing their aberrant activation .
Biochemical Pathways
The inhibition of FGFRs affects the downstream signaling pathways involved in cell proliferation and survival . This can lead to the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FGFRs and the suppression of cancer cell growth .
Biochemical Analysis
Biochemical Properties
5-Amino-1-propyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant, demonstrating nanomolar activities in biochemical assays . The compound binds covalently to these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is crucial for its potential use as an anticancer agent, as FGFRs are often aberrantly activated in various cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to strongly suppress the proliferation of cancer cells, including NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . The compound influences cell signaling pathways by inhibiting FGFR activity, which in turn affects gene expression and cellular metabolism. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with FGFRs. The compound irreversibly binds to the ATP-binding pocket of these receptors, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascades that promote cell proliferation and survival. Additionally, the compound’s binding to FGFRs induces conformational changes that further enhance its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs over extended periods, although some reduction in potency may occur due to degradation . In vitro and in vivo studies have demonstrated sustained suppression of cancer cell proliferation with continued treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as adenosine deaminase . The compound’s metabolism leads to the formation of various metabolites, which may contribute to its overall biological activity. Studies have shown that the compound can affect metabolic flux and alter metabolite levels, further influencing cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as cancer cells, where it exerts its inhibitory effects on FGFRs. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding pocket of FGFRs to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under dehydrating conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole-4-carboxylic acids, and pyrazole-4-amines .
Scientific Research Applications
5-Amino-1-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness: 5-Amino-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-propylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKXPWRAWGIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268657 | |
Record name | 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145864-66-0 | |
Record name | 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145864-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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